molecular formula C17H19N3O6S B3649229 N-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide

N-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide

Cat. No.: B3649229
M. Wt: 393.4 g/mol
InChI Key: WTDOWEDDOQFSON-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide: is a complex organic compound that features a combination of methoxy, methylsulfonyl, and nitrophenyl groups attached to a glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted anilines and glycine derivatives. The key steps include:

    Nitration: Introduction of the nitro group to the aromatic ring.

    Sulfonylation: Addition of the methylsulfonyl group.

    Amidation: Formation of the glycinamide linkage.

Each step requires specific reagents and conditions, such as concentrated sulfuric acid for nitration, sulfonyl chlorides for sulfonylation, and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amidation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Scaling up reactions: Using larger reactors and continuous flow systems.

    Purification: Employing techniques like recrystallization, chromatography, and distillation.

    Quality control: Implementing rigorous testing protocols to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the methoxy group to a hydroxyl group.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Electrophilic aromatic substitution on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or binding to receptor sites, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide
  • N-(2-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide
  • N-(2-methoxy-5-methylphenyl)-N~2~-(sulfonyl)-N~2~-(3-nitrophenyl)glycinamide

Uniqueness

N-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of both methoxy and methylsulfonyl groups can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-(N-methylsulfonyl-3-nitroanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O6S/c1-12-7-8-16(26-2)15(9-12)18-17(21)11-19(27(3,24)25)13-5-4-6-14(10-13)20(22)23/h4-10H,11H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTDOWEDDOQFSON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CN(C2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide

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